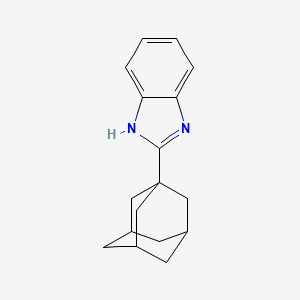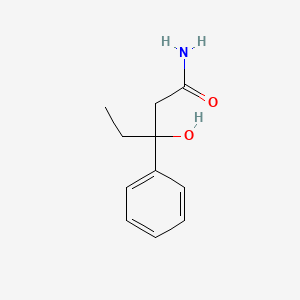![molecular formula C13H19ClN2 B1203885 1-[3-(4-Clorofenil)propil]piperazina CAS No. 59214-26-5](/img/structure/B1203885.png)
1-[3-(4-Clorofenil)propil]piperazina
Descripción general
Descripción
1-[3-(4-Chlorophenyl)propyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3-(4-chlorophenyl)propyl group
Aplicaciones Científicas De Investigación
1-[3-(4-Chlorophenyl)propyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of mental health disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 1-[3-(4-Chlorophenyl)propyl]piperazine is the dopamine transporter (DAT) . This compound has a high affinity for the dopamine transporter, making it one of the most potent DAT ligands reported to date . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, reward, and motor function .
Mode of Action
1-[3-(4-Chlorophenyl)propyl]piperazine interacts with its target, the dopamine transporter, by binding to it with high selectivity . This interaction results in the modulation of dopamine levels in the brain. It has a relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Biochemical Pathways
The interaction of 1-[3-(4-Chlorophenyl)propyl]piperazine with the dopamine transporter affects the dopamine pathway in the brain . By binding to the dopamine transporter, this compound can influence the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft . This can lead to changes in mood, reward perception, and motor function.
Result of Action
The molecular and cellular effects of 1-[3-(4-Chlorophenyl)propyl]piperazine’s action are primarily related to its modulation of dopamine levels in the brain . By binding to the dopamine transporter and influencing dopamine reuptake, this compound can affect various dopamine-dependent processes in the brain, including mood regulation and reward perception .
Action Environment
The action, efficacy, and stability of 1-[3-(4-Chlorophenyl)propyl]piperazine can be influenced by various environmental factors. For instance, the presence of other substances that also bind to the dopamine transporter could potentially affect the action of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound . .
Análisis Bioquímico
Biochemical Properties
1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . The interaction with serotonin receptors suggests that 1-[3-(4-Chlorophenyl)propyl]piperazine may influence neurotransmitter signaling pathways, potentially affecting mood and behavior. Additionally, this compound has been reported to interact with dopamine transporters, indicating its potential role in modulating dopamine levels in the brain .
Cellular Effects
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, 1-[3-(4-Chlorophenyl)propyl]piperazine has been shown to alter gene expression patterns, potentially impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[3-(4-Chlorophenyl)propyl]piperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine interacts with dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(4-Chlorophenyl)propyl]piperazine have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(4-Chlorophenyl)propyl]piperazine remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine vary with different dosages in animal models. At low doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, 1-[3-(4-Chlorophenyl)propyl]piperazine can induce toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
1-[3-(4-Chlorophenyl)propyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1-[3-(4-Chlorophenyl)propyl]piperazine, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1-[3-(4-Chlorophenyl)propyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 1-[3-(4-Chlorophenyl)propyl]piperazine can be transported by membrane-bound transporters, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are critical factors that influence its pharmacological activity.
Subcellular Localization
The subcellular localization of 1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)propyl]piperazine typically involves the reaction of 1-(4-chlorophenyl)propan-1-one with piperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of 1-[3-(4-Chlorophenyl)propyl]piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(4-Chlorophenyl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)piperazine: A structural analog with similar pharmacological properties.
4-(3-Chlorophenyl)piperidine: Another analog with potential therapeutic applications.
1-(4-Chlorophenyl)piperazine: Known for its use in medicinal chemistry and drug development.
Uniqueness: 1-[3-(4-Chlorophenyl)propyl]piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMEQLWIVXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207959 | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-26-5 | |
| Record name | 1-[3-(4-Chlorophenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059214265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


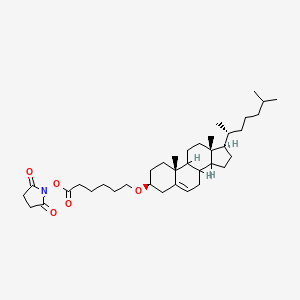

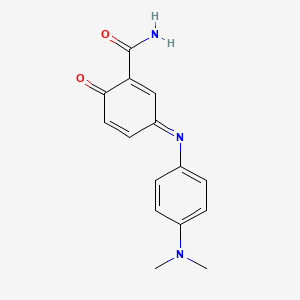
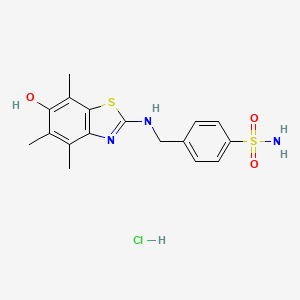
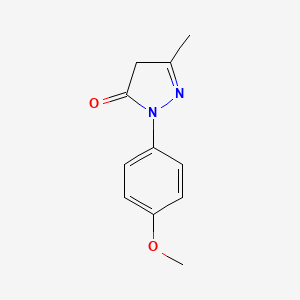

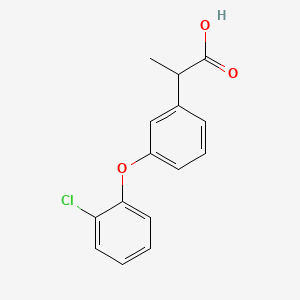

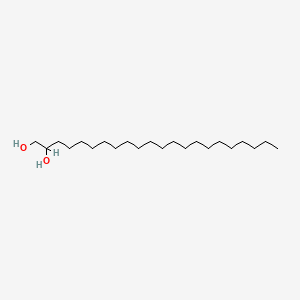

![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)

